
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the introduction of fluorinated groups onto an oxazole ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The use of specialized equipment and stringent reaction conditions is essential to manage the reactivity of fluorinated intermediates and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to the formation of partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of fluorinated or non-fluorinated compounds.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Another fluorinated compound with applications in pharmaceuticals and chemical synthesis.
Trifluoromethyl ketones: Known for their use as intermediates in medicinal chemistry and their unique reactivity.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid stands out due to the combination of difluoromethyl and trifluoromethyl groups on an oxazole ring, providing a distinct set of chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C6H2F5NO3 |
|---|---|
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |
Clé InChI |
IGHJVBGWTLNHNF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
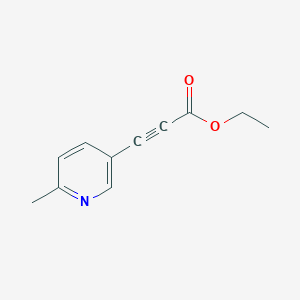
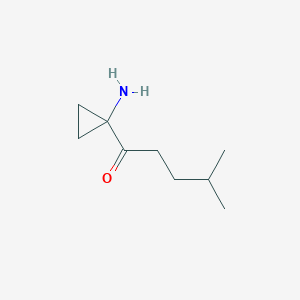
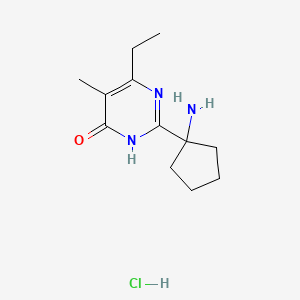
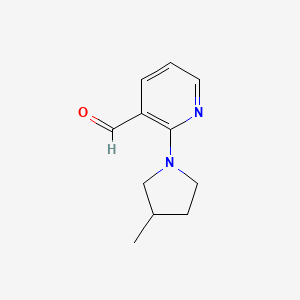
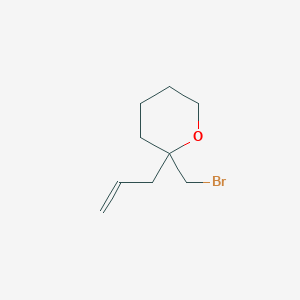
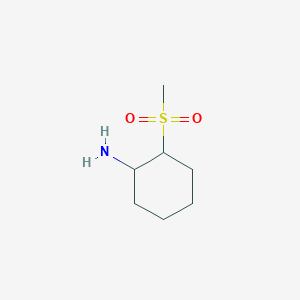

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
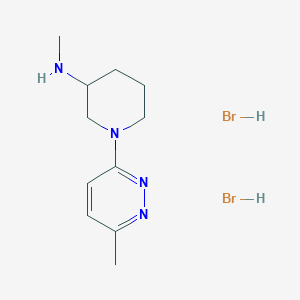
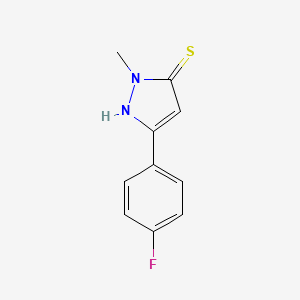
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
